Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ethyl ester group, and a butenyl side chain
Preparation Methods
The synthesis of Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the butenyl side chain: This step often involves a Heck reaction, where a palladium catalyst is used to couple an alkene with a halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various esters or amides.
Scientific Research Applications
Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can be compared with similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-(but-3-en-1-yl)-2-oxocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can lead to distinct chemical and biological properties.
Properties
CAS No. |
61771-76-4 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 1-but-3-enyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-3-5-9-13(12(15)16-4-2)10-7-6-8-11(13)14/h3H,1,4-10H2,2H3 |
InChI Key |
SKCUOERRKMBLSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CCC=C |
Origin of Product |
United States |
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